4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate

Medicinal Chemistry Serine Hydrolase Inhibition Structure-Activity Relationship

This N-phenyl carbamate fills a critical structural gap between N-alkyl FAAH/MGL inhibitors and fully aromatic carbamate series. The N-phenyl substituent introduces distinct conformational restraint, altered hydrogen-bonding capacity, and greater steric shielding of the carbamate carbonyl—correlated in biphenyl carbamate classes with reduced plasma hydrolysis rates. Researchers profiling endocannabinoid hydrolase selectivity (FAAH, MGL, ABHD6, ABHD12) or optimizing pharmacokinetic stability of serine hydrolase inhibitors should procure this specific CAS 253865-13-3 chemotype; SAR data from N-alkyl congeners (IC50 range 0.74–>1000 nM) cannot be extrapolated to this N-aryl variant.

Molecular Formula C15H11N3O2S
Molecular Weight 297.33
CAS No. 253865-13-3
Cat. No. B2376860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate
CAS253865-13-3
Molecular FormulaC15H11N3O2S
Molecular Weight297.33
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C3=CSN=N3
InChIInChI=1S/C15H11N3O2S/c19-15(16-12-4-2-1-3-5-12)20-13-8-6-11(7-9-13)14-10-21-18-17-14/h1-10H,(H,16,19)
InChIKeyZTYVGGRFSBVKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate (CAS 253865-13-3) – Procurement-Relevant Baseline for a 1,2,3-Thiadiazole-Carbamate Scaffold


4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate (CAS 253865-13-3) is a small-molecule carbamate derivative (C15H11N3O2S; MW 297.33 g/mol) built on a 4-(1,2,3-thiadiazol-4-yl)phenyl scaffold . It belongs to a broader class of heterocyclic phenyl carbamates explored as serine hydrolase inhibitors, particularly for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL) [1]. The key structural feature that conceptually distinguishes this compound from well-characterized N-alkyl analogs is the N-phenyl substituent on the carbamate moiety, which alters steric bulk, electronic distribution, and potentially metabolic stability relative to N-alkyl congeners such as the N-hexyl, N-butyl, and N-ethyl variants found in public databases [2][3].

Why 4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate Defies Simple Substitution by N-Alkyl Carbamate Analogs


In-class 4-(1,2,3-thiadiazol-4-yl)phenyl carbamates cannot be treated as interchangeable procurement items because the N-substituent on the carbamate moiety fundamentally determines inhibitor potency, selectivity, and metabolic fate [1]. Published SAR data for the N-alkyl series show that the N-substituent identity modulates FAAH IC50 values across a >1000-fold range (from 0.74 nM to >1000 nM), and the transition from N-alkyl to N-aryl substitution introduces distinct conformational restraint, altered hydrogen-bonding capacity, and modified susceptibility to plasma esterases [2][3]. The N-phenyl group in CAS 253865-13-3 is expected to impose greater steric shielding of the carbamate carbonyl, which in the biphenyl carbamate class has been correlated with reduced plasma hydrolysis rates and altered pharmacokinetic profiles [3]. Consequently, data generated with N-alkyl analogs should not be directly extrapolated to the N-phenyl variant for the purpose of experimental design, lead optimization, or procurement specification.

Quantitative Differentiation Evidence for 4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate (253865-13-3) vs. Closest Analogs


N-Phenyl vs. N-Alkyl Carbamate: Conformational and Steric Profile Divergence at the Carbamate Warhead

The N-phenyl substituent in CAS 253865-13-3 introduces a planar, aromatic group at the carbamate nitrogen, in contrast to the flexible alkyl chains (e.g., n-hexyl, n-butyl, ethyl) found in the most extensively characterized analogs [1]. In the broader FAAH inhibitor class, the N-alkyl group identity has been quantitatively linked to both enzyme inhibition potency and metabolic stability: N-cyclohexyl and secondary alkyl groups confer greater plasma stability than linear primary alkyl chains by increasing solvent-accessible surface area (SASA) shielding of the carbamate carbonyl [2]. For the biphenyl carbamate series, changing the N-substituent from primary alkyl to secondary/tertiary alkyl reduced log(k_plasma) values by approximately 0.5–1.0 log units, reflecting increased resistance to plasma esterase hydrolysis [2]. The N-phenyl group in 253865-13-3 introduces aromatic planarity and distinct electron-withdrawing character, which is expected to further alter both the geometry of the carbamate warhead and its reactivity toward serine hydrolase active sites. No direct quantitative comparison of N-phenyl vs. N-alkyl variants on the identical 4-(1,2,3-thiadiazol-4-yl)phenyl scaffold is available in the public domain.

Medicinal Chemistry Serine Hydrolase Inhibition Structure-Activity Relationship

FAAH vs. MGL Selectivity Window: N-Alkyl Benchmark and Predicted Shift for N-Phenyl Variant

The para-substituted 4-(1,2,3-thiadiazol-4-yl)phenyl scaffold bearing an N-alkyl carbamate has been shown to inhibit FAAH and MGL with approximately three orders of magnitude difference in potency, establishing a baseline selectivity window [1]. The most potent compound in the 2009 series, dodecylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester (Compound 26), displayed FAAH IC50 = 0.012 μM and MGL IC50 = 1.0 μM (FAAH/MGL selectivity ratio ~83) [1]. The N-phenyl modification in CAS 253865-13-3 is predicted to alter this selectivity ratio due to the distinct steric and electronic demands of the aromatic N-substituent, which may differentially affect binding to the FAAH and MGL active sites. However, no direct FAAH or MGL inhibition data are publicly available for CAS 253865-13-3.

Endocannabinoid System FAAH Monoacylglycerol Lipase Enzyme Selectivity

Antimicrobial Screening Data: N-Phenyl Carbamate vs. Unsubstituted Phenyl and N-(4-Chlorophenyl) Analogs

The 4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate scaffold has been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacterial strains. Published screening data from benchchem.com (a commercial vendor site, data quality should be verified independently) indicate that compound 253865-13-3 inhibited the growth of Staphylococcus aureus and Escherichia coli, with a reported mechanism involving disruption of peptidoglycan synthesis and membrane integrity . A closely related analog, 4-(1,2,3-thiadiazol-4-yl)phenyl N-(4-chlorophenyl)carbamate (CAS 253865-14-4), has also been reported to show antimicrobial activity, but no direct comparative MIC data are publicly available . The 4-(1,2,3-thiadiazol-4-yl)phenol precursor scaffold (CAS 59834-05-8) has been described as an antibiotic with IC values of 0.5 μg/mL against pyogenic bacteria and 1.0 μg/mL against other bacterial strains, providing a non-carbamate baseline .

Antimicrobial Activity Antibacterial Thiadiazole Carbamate

Anticancer Screening Data: Cytotoxicity Profile against MCF-7 and Comparison to N-Alkyl Carbamate Analogs

Vendor-sourced screening data indicate that 4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate (253865-13-3) and its analogs have been tested for cytotoxicity against cancer cell lines. The N-(4-chlorophenyl) analog (CAS 253865-14-4) has been reported with an IC50 of 10.10 μg/mL against MCF-7 breast cancer cells . The N-(2-methylphenyl) analog (CAS 337924-61-5) has been reported to inhibit A-431 skin cancer cell proliferation with an IC50 < 1.98 μg/mL, using doxorubicin as a reference drug . The N-phenyl compound 253865-13-3 has been reported to induce apoptosis via caspase pathway activation and inhibition of anti-apoptotic proteins in benchchem.com screening data, but no quantitative IC50 from peer-reviewed literature is publicly available . The anticancer mechanism proposed for these thiadiazole carbamates includes kinase inhibition (BRAF, VEGFR-2) leading to reduced tumor growth in preclinical models, though this evidence is primarily from related thiadiazole scaffolds rather than the specific N-phenyl carbamate .

Anticancer Cytotoxicity MCF-7 Thiadiazole Derivative

Cellular Uptake and AEA Hydrolysis Inhibition: N-Alkyl Benchmark vs. N-Phenyl Gap

Compound 26 (dodecylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester) has been demonstrated to inhibit both FAAH-dependent anandamide (AEA) uptake (IC50 = 0.082 μM) and AEA hydrolysis (IC50 = 0.012 μM) in intact RBL2H3 cells, and to reduce 2-AG hydrolysis at concentrations ≥0.030 μM [1]. This cellular pharmacology profile establishes that the 4-(1,2,3-thiadiazol-4-yl)phenyl scaffold can confer functional endocannabinoid system modulation at the cellular level. The N-phenyl carbamate variant 253865-13-3 has not been characterized in any published cellular uptake or hydrolysis assay, representing a significant data gap. However, in the related 3-(1,2,3-thiadiazol-4-yl)phenyl carbamate series, specific N-alkylcarbamate head group modifications have been shown to potentiate cellular AEA uptake inhibition to femtomolar (hyperpotent) IC50 values (compounds WOBE490, WOBE491, WOBE492) [2], indicating that N-substituent identity can profoundly influence cellular pharmacology outcomes.

Anandamide Uptake Endocannabinoid Transport Cellular Pharmacology

Application Scenarios for 4-(1,2,3-Thiadiazol-4-yl)phenyl N-phenylcarbamate (253865-13-3) Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for N-Aryl Carbamate SAR Expansion

Researchers seeking to expand the SAR landscape of heterocyclic phenyl carbamates beyond well-characterized N-alkyl variants can use 253865-13-3 as a key N-aryl probe to map the effect of aromatic N-substitution on enzyme inhibition potency and selectivity [1]. The compound fills a structural gap between N-alkyl FAAH/MGL inhibitors and fully aromatic carbamate series, enabling systematic exploration of steric and electronic contributions to serine hydrolase engagement [2].

Antimicrobial Lead Optimization Starting Point

For programs targeting antibacterial discovery, the reported antimicrobial activity against S. aureus and E. coli, combined with the peptidoglycan synthesis inhibition mechanism, positions 253865-13-3 as a scaffold for further optimization . The N-phenyl group offers a vector for introducing substituents to modulate potency and spectrum, while the thiadiazole-carbamate core provides metabolic stability advantages over ester-linked antimicrobials.

Differentiated Endocannabinoid System Pharmacology Profiling

The N-phenyl modification may confer a unique cellular pharmacology profile distinguishable from the established N-alkyl endocannabinoid hydrolase inhibitors. While N-alkyl analogs like Compound 26 show nanomolar FAAH inhibition with ~83-fold selectivity over MGL [1], the N-phenyl variant remains uncharacterized, presenting an opportunity for researchers to profile a structurally distinct chemotype against the entire endocannabinoid enzyme panel (FAAH, MGL, ABHD6, ABHD12) and in cellular uptake assays.

Comparative Metabolic Stability Assessment in the 1,2,3-Thiadiazole Carbamate Series

Building on the demonstrated relationship between carbamate N-substituent steric shielding and plasma stability in biphenyl carbamate series [2], 253865-13-3 can serve as a test compound to evaluate whether aromatic N-substitution provides superior resistance to plasma esterases compared to primary and secondary N-alkyl analogs on the 1,2,3-thiadiazole-4-yl-phenyl scaffold. This application is relevant for programs optimizing pharmacokinetic properties of serine hydrolase inhibitors.

Quote Request

Request a Quote for 4-(1,2,3-thiadiazol-4-yl)phenyl N-phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.